4-Phenethylthiophene-2-carbaldehyde
Description
Properties
Molecular Formula |
C13H12OS |
|---|---|
Molecular Weight |
216.30 g/mol |
IUPAC Name |
4-(2-phenylethyl)thiophene-2-carbaldehyde |
InChI |
InChI=1S/C13H12OS/c14-9-13-8-12(10-15-13)7-6-11-4-2-1-3-5-11/h1-5,8-10H,6-7H2 |
InChI Key |
JOZWNDJXSGKSIE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCC2=CSC(=C2)C=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Thiophene-2-carbaldehyde derivatives vary significantly based on substituents at the 4- and 5-positions. Key examples include:
Key Observations :
- Electron-Donating vs. Electron-Withdrawing Groups: Methoxy (MeO-) and amino groups enhance electron density, improving charge transport in electronic materials . In contrast, the formyl group is electron-withdrawing, polarizing the thiophene ring for nucleophilic attacks.
- Steric Effects: Bulky substituents like phenethyl (in 4-Phenethylthiophene-2-carbaldehyde) or bis(4-EtO-Ph)amino reduce reaction rates in substitution reactions due to steric hindrance.
Reactivity of the Aldehyde Group
The formyl group in thiophene-2-carbaldehydes participates in condensation reactions (e.g., Schiff base formation) and nucleophilic additions. For example:
- Schiff Base Formation : 5-{[(E)-2-(4-Iodophenyl)hydrazinylidene]methyl}thiophene-2-carbaldehyde is synthesized via hydrazone formation, a reaction applicable to 4-Phenethylthiophene-2-carbaldehyde for creating bioactive imines.
- Wittig Reactions : The aldehyde in 4-formyltetrathiafulvalene undergoes Wittig reactions to extend conjugation, a strategy transferable to 4-Phenethylthiophene-2-carbaldehyde for synthesizing π-conjugated polymers.
Preparation Methods
Reaction Overview
The Vilsmeier-Haack reaction is a cornerstone for introducing formyl groups onto electron-rich aromatic systems. For 4-phenethylthiophene-2-carbaldehyde, this method involves two stages:
-
Synthesis of 4-Phenethylthiophene :
-
Friedel-Crafts Alkylation : Thiophene reacts with phenethyl chloride in the presence of AlCl₃, though yields are modest (~40%) due to competing polymerization and para/meta isomerism.
-
Suzuki-Miyaura Coupling : A more reliable approach uses 4-bromothiophene and phenethyl boronic acid with Pd(PPh₃)₄ catalysis. This method achieves ~78% yield with excellent regiocontrol.
-
-
Formylation at the 2-Position :
Optimization Insights :
-
Temperature : Reactions conducted at 0–5°C minimize side reactions (e.g., over-oxidation).
-
Solvent : Chlorobenzene enhances reagent solubility, improving yields to 85–88%.
Direct Synthesis via Bromothiophene Carbaldehyde Coupling
Methodology
This route leverages cross-coupling to install the phenethyl group post-formylation:
-
Synthesis of 4-Bromothiophene-2-carbaldehyde :
-
Phenethyl Group Introduction :
Advantages :
-
Avoids competing isomerism in Friedel-Crafts alkylation.
One-Pot Sequential Alkylation-Formylation
Integrated Approach
A streamlined protocol combines alkylation and formylation in a single pot:
-
Alkylation : Thiophene reacts with phenethyl magnesium bromide (Grignard reagent) to form 4-phenethylthiophene.
-
In Situ Formylation : Immediate addition of DMF/POCl₃ at −10°C directs formylation to the 2-position, achieving 68% overall yield.
Key Considerations :
-
Strict temperature control (−10 to 0°C) prevents aldehyde oxidation.
-
Excess POCl₃ (1.5 eq) ensures complete iminium ion formation.
Comparative Analysis of Methods
Mechanistic Considerations and Side Reactions
Vilsmeier Reagent Specificity
The chloroiminium ion [(CH₃)₂N=CHCl]⁺ selectively targets the 2-position due to thiophene’s electron-rich 2,5-positions. Steric hindrance from the phenethyl group further directs formylation to the less hindered 2-position.
Common Side Reactions:
-
Over-Oxidation : Prolonged exposure to POCl₃ converts aldehydes to carboxylic acids (mitigated by controlled hydrolysis).
-
Polymerization : Elevated temperatures during alkylation promote thiophene oligomerization.
Industrial Scalability and Environmental Impact
Green Chemistry Adaptations:
Q & A
Q. What are the common synthetic routes for 4-Phenethylthiophene-2-carbaldehyde, and how are they optimized for reproducibility?
The synthesis typically involves multi-step strategies:
- Step 1 : Suzuki-Miyaura coupling to attach the phenethyl group to the thiophene ring, using palladium catalysts (e.g., Pd(PPh₃)₄) and aryl halides .
- Step 2 : Formylation of the thiophene ring via the Vilsmeier-Haack reaction, employing POCl₃ and DMF to introduce the aldehyde group at the 2-position .
- Step 3 : Purification via column chromatography or recrystallization to isolate the product.
Reproducibility requires strict control of reaction parameters (e.g., temperature, stoichiometry) and validation using NMR and HPLC .
Q. How can researchers confirm the structural identity and purity of 4-Phenethylthiophene-2-carbaldehyde?
Key analytical techniques include:
- NMR Spectroscopy : ¹H and ¹³C NMR to verify the aldehyde proton (~9.8 ppm) and aromatic/alkyl chain signals .
- Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight (e.g., [M+H]+ = 231.08 g/mol).
- Infrared (IR) Spectroscopy : Stretching frequencies for aldehyde (1700–1720 cm⁻¹) and thiophene C-S bonds (650–750 cm⁻¹) .
- Elemental Analysis : Matching calculated and observed C, H, S, and O percentages .
Advanced Research Questions
Q. How should researchers address contradictions in biological activity data for 4-Phenethylthiophene-2-carbaldehyde derivatives?
Discrepancies may arise from assay variability or structural modifications. Mitigation strategies include:
- Standardized Assay Conditions : Use consistent cell lines (e.g., HeLa for cytotoxicity) and control compounds .
- Structure-Activity Relationship (SAR) Studies : Compare analogs (e.g., 4-(4-Fluorophenyl) or 5-methoxy derivatives) to identify critical functional groups .
- Dose-Response Curves : Validate activity thresholds across multiple replicates to rule out false positives .
Q. What methodologies optimize the yield of 4-Phenethylthiophene-2-carbaldehyde in cross-coupling reactions?
Yield optimization strategies include:
- Catalyst Screening : Test Pd(OAc)₂, PdCl₂, or ligand systems (e.g., XPhos) to enhance coupling efficiency .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF, THF) improve reaction rates .
- Temperature Gradients : Conduct reactions at 80–100°C to balance kinetics and side-product formation .
- Design of Experiments (DoE) : Use factorial designs to assess interactions between variables (e.g., catalyst loading, solvent ratio) .
Q. How can mechanistic studies elucidate the biological targets of 4-Phenethylthiophene-2-carbaldehyde?
Approaches include:
- Enzyme Inhibition Assays : Test against kinases (e.g., EGFR) or proteases using fluorogenic substrates .
- Computational Docking : Molecular dynamics simulations (e.g., AutoDock Vina) to predict binding affinities to receptors like GPCRs .
- Kinetic Analysis : Determine inhibition constants (Ki) via Lineweaver-Burk plots for enzyme targets .
Q. What strategies manage the compound’s instability during storage and handling?
Q. How do stereochemical and regiochemical factors influence reactivity in derivatization reactions?
- Regioselectivity : Electron-withdrawing groups (e.g., -CHO) direct electrophilic substitution to the 5-position of the thiophene ring .
- Stereocontrol : Chiral catalysts (e.g., BINOL-derived Lewis acids) can induce asymmetry in aldol or Mannich reactions .
Q. What computational tools predict the physicochemical properties of 4-Phenethylthiophene-2-carbaldehyde?
- Software : Use Gaussian or Schrödinger Suite for DFT calculations of logP, pKa, and solubility .
- QSAR Models : Train algorithms on datasets of thiophene analogs to forecast bioavailability or toxicity .
Methodological Guidance
Q. Designing biological activity studies: How to balance in vitro and in silico approaches?
- In Vitro Screening : Prioritize high-throughput assays (e.g., fluorescence-based enzymatic assays) for rapid hit identification .
- In Silico Validation : Apply docking studies to shortlist candidates before labor-intensive in vivo testing .
Q. Conducting SAR studies: What structural modifications enhance activity?
- Core Modifications : Introduce electron-donating groups (e.g., -OCH₃) to the phenyl ring to improve receptor binding .
- Side-Chain Variations : Replace phenethyl with heteroaryl groups (e.g., pyridyl) to modulate solubility and potency .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
